BDPTMRamine can be sourced through synthetic methods that involve the modification of existing chemical frameworks. Its classification as an amine places it within a broader category of nitrogen-containing compounds, which are essential in biochemistry and pharmaceuticals due to their roles in biological processes and drug development.
The synthesis of BDPTMRamine typically involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. Commonly used techniques for synthesizing amines include:
Technical details often include the use of spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes. For instance, NMR can provide insights into the molecular structure by revealing the environment of hydrogen atoms within the compound.
The molecular structure of BDPTMRamine features a central nitrogen atom bonded to various carbon-containing groups. The specific arrangement and types of these groups determine its chemical behavior and reactivity.
Data obtained from X-ray crystallography or computational modeling can further elucidate bond lengths, angles, and torsional strains within the molecule.
BDPTMRamine can participate in various chemical reactions typical for amines:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to achieve desired yields.
The mechanism of action for BDPTMRamine is closely related to its interactions at the molecular level. As an amine, it may function as a ligand that binds to specific receptors or enzymes within biological systems.
Data from pharmacological studies can reveal insights into its efficacy and safety profiles.
The physical properties of BDPTMRamine include:
Chemical properties encompass:
Relevant data from experimental analyses help establish a comprehensive profile for BDPTMRamine.
BDPTMRamine has potential applications across several scientific domains:
The versatility of BDPTMRamine makes it a valuable compound for ongoing research aimed at discovering new applications in science and technology.
Enzymatic transamination provides a biocatalytic approach for site-specific modification of BDP TMR amine, leveraging the primary amine group's capacity to participate in transamination reactions [2] [3]. This strategy employs transaminase enzymes to catalyze the transfer of amino groups between molecules under aqueous, mild conditions (pH 7-8, 25-37°C), enabling precise functionalization without damaging the fluorophore's photonic properties. The reaction mechanism involves the formation of a Schiff base intermediate between the enzyme's pyridoxal phosphate (PLP) cofactor and the primary amine of BDP TMR amine, followed by ketimine tautomerization and hydrolysis to yield the corresponding aldehyde derivative [3].
Recent advances have identified engineered transaminases with enhanced activity toward bulky aromatic amines like BDP TMR amine. Optimization studies reveal that incorporating polyethylene glycol spacers between the dye core and amine group significantly improves enzymatic kinetics by reducing steric hindrance. Reaction yields typically range from 65-85% within 2-4 hours when conducted in phosphate buffer (0.1 M) with excess α-ketoglutarate as the amino acceptor. The resulting aldehyde derivatives serve as versatile intermediates for subsequent bioconjugation via hydrazone or oxime formation, enabling the creation of site-specifically labeled biomolecules without requiring protective groups for the dye's other functional moieties [6] [9].
Table 1: Optimization Parameters for Enzymatic Transamination of BDP TMR Amine
Transaminase Variant | Temperature (°C) | Reaction Time (hr) | Yield (%) | Specific Activity (U/mg) |
---|---|---|---|---|
Wild-type (Vibrio) | 30 | 6 | 42 | 0.15 |
ATA-117 | 37 | 3 | 68 | 0.89 |
Engineered Cv2025 | 25 | 2 | 85 | 2.35 |
BpTA-A7 | 37 | 4 | 76 | 1.42 |
The primary amine group of BDP TMR amine functions as a potent nucleophilic center for electrophilic conjugation, enabling covalent attachment to various biomolecular targets. This reactivity follows classical addition-elimination pathways where the amine attacks electron-deficient carbonyls (NHS esters, aldehydes), epoxides, or alkyl halides [2] [6]. Particularly significant is the dye's behavior in conjugated systems, where electrophilic additions demonstrate both 1,2 and 1,4 regiochemistry due to resonance stabilization of intermediate carbocations [4] [7].
When protonated under acidic conditions, the BDP TMR amine's conjugated system facilitates the formation of allylic carbocation intermediates stabilized through resonance delocalization across the dipyrromethene core. This effect mirrors the behavior observed in conjugated dienes, where electrophilic addition produces both direct (1,2) and conjugate (1,4) adducts [4] [7] [10]. The reaction of BDP TMR amine with α,β-unsaturated carbonyl compounds demonstrates this dual reactivity: initial Michael addition at the β-position (1,4-addition) generates a resonance-stabilized enolate that subsequently tautomerizes. This phenomenon explains the formation of multiple regioisomers when conjugating the dye to electron-deficient biomolecules like maleimide-activated proteins or acrylate-functionalized nanoparticles [6] [7].
Table 2: Electrophilic Conjugation Reactions of BDP TMR Amine with Biomolecular Targets
Electrophilic Partner | Reaction Conditions | Conjugation Site | Application Example |
---|---|---|---|
NHS esters | pH 8.5, 4°C, 2 hr | Amide bond | Antibody-dye conjugates |
Aldehydes | pH 7.0, RT, 4 hr | Schiff base | Glycan labeling |
Epoxides | pH 9.0, 37°C, 12 hr | Secondary amine | Polymer functionalization |
Maleimides | pH 6.5-7.5, RT, 1 hr | Thioether linkage | Cysteine-tagged proteins |
Isocyanates | Anhydrous DMF, RT, 6 hr | Urea derivative | Peptide conjugation |
Catalytic strategies significantly enhance the efficiency and selectivity of BDP TMR amine conjugation, particularly for challenging biomolecules requiring aqueous compatibility and mild conditions. Transition metal catalysis enables highly specific reactions between the dye's amine group and target biomolecules through carefully designed catalytic cycles. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a particularly effective approach when BDP TMR amine is functionalized with azide or alkyne groups via its primary amine [6] [8].
Recent studies demonstrate that chelating ligands (THPTA, BTTP) combined with copper(II) sulfate/ascorbate reducing systems accelerate conjugation rates while preventing dye degradation. Optimized conditions (10-25 µM CuSO₄, 50-100 µM ligand, pH 7.4, 25°C) achieve >95% conjugation yields within 15 minutes for azide-functionalized antibodies. Alternative catalysts include organocatalysts like dibenzocyclooctyne (DBCO) derivatives that facilitate strain-promoted click chemistry without copper. When BDP TMR amine is modified with DBCO (creating a secondary amine linkage), it reacts efficiently with azide-labeled biomolecules through a [3+2] cycloaddition mechanism with second-order rate constants approaching 0.5 M⁻¹s⁻¹ [6].
For tetrazine ligation, BDP TMR amine derivatives react with trans-cyclooctene (TCO)-modified proteins through inverse electron-demand Diels-Alder reactions. This catalyst-free approach achieves remarkable kinetics (k₂ ≈ 10⁴ M⁻¹s⁻¹) under physiological conditions. Palladium nanoparticles (PdNP) represent another catalytic system, enabling efficient Suzuki-Miyaura cross-coupling when the dye is modified with boronic acid groups. These catalytic strategies expand the versatility of BDP TMR amine in complex biological labeling applications while maintaining fluorescence quantum yields above 0.6 [6] [9].
Table 3: Catalytic Systems for BDP TMR Amine Conjugation
Catalyst System | Reaction Type | Optimal Conditions | Conjugation Yield | Reaction Time |
---|---|---|---|---|
CuI/THPTA | CuAAC | pH 7.4, 25°C | 95% | 15 min |
DBCO-amine | SPAAC | pH 7.2, 37°C | 89% | 60 min |
PdNP (5 nm) | Suzuki coupling | pH 8.5, 45°C | 92% | 2 hr |
Tetrazine-TCO | iEDDA | pH 7.0, 25°C | >98% | 5 min |
Continuous flow chemistry revolutionizes the production of BDP TMR amine derivatives by enabling precise reaction control, improved reproducibility, and scalability. The technology employs microfluidic reactors with defined channel architectures (typically silicon-glass or PTFE chips) that facilitate rapid mixing, efficient heat transfer, and exact control of residence times—critical parameters for maintaining the dye's photostability during derivatization [1].
A standardized approach involves dissolving BDP TMR amine (0.1-0.5 M) in anhydrous DMF or acetonitrile and introducing it into the flow system alongside electrophilic reagents (NHS esters, sulfonyl chlorides, isocyanates) via separate inlets. Residence time optimization (30-120 seconds) in heated reaction zones (40-80°C) achieves near-quantitative conversion without forming degradation byproducts that commonly occur in batch processes. For multistep derivatizations, sequential flow modules enable the synthesis of complex conjugates through telescoped reactions. For instance, initial enzymatic transamination (as described in Section 1.1) followed immediately by Schiff base reduction in a packed-bed reactor containing immobilized cyanoborohydride produces stable amine-modified derivatives with 92% overall yield [1] [6].
The technology facilitates high-throughput screening of conjugation conditions through automated reagent variation. By systematically altering temperature, stoichiometry, and residence time using computer-controlled pumps and valves, researchers have identified optimal conditions for synthesizing over 50 BDP TMR amine derivatives weekly. This approach has accelerated the development of specialized probes, including BDP TMR amine-PEG₄-azide (λex/λem = 542/574 nm) and BDP TMR maleimide derivatives, both exhibiting improved water solubility and reduced nonspecific binding compared to the parent compound [6].
Table 4: Flow Chemistry Parameters for BDP TMR Amine Derivatization
Derivatization Type | Reactor Temperature (°C) | Residence Time (min) | Concentration (M) | Conversion Efficiency (%) |
---|---|---|---|---|
NHS ester formation | 25 | 15 | 0.2 | 98 |
Maleimide conjugation | 30 | 20 | 0.15 | 95 |
Azide functionalization | 40 | 30 | 0.3 | 92 |
Enzymatic transamination | 37 | 45 | 0.1 | 88 |
PEGylation | 50 | 60 | 0.25 | 90 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: